Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Medicinal chemistry Indole SAR Chemical procurement

N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a unique indole-3-acetamide building block featuring a 1-methylindole core and a 4-fluorophenyl acetamide motif. This precise substitution pattern creates a distinct chemical space not interchangeable with N-unsubstituted, N-benzyl, or positional-fluorine isomers. With a predicted logP of ~3.2–3.8 and a single H-bond donor, it serves as an ideal tool for benchmarking permeability in PAMPA/Caco-2 assays and probing SAR divergence in sPLA2 inhibitor or mitochondrial DBI receptor programs. Available exclusively for R&D use, this compound enables scaffold-hopping studies that demand the exact N1-methyl, N-(4-fluorophenyl) configuration.

Molecular Formula C17H15FN2O
Molecular Weight 282.318
CAS No. 901222-02-4
Cat. No. B2579429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
CAS901222-02-4
Molecular FormulaC17H15FN2O
Molecular Weight282.318
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O/c1-20-11-12(15-4-2-3-5-16(15)20)10-17(21)19-14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3,(H,19,21)
InChIKeyQWQHRYVVGFYCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 901222-02-4): Compound-Class Context and Procurement-Relevant Characteristics


N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 901222-02-4) is a synthetic small molecule belonging to the indole-3-acetamide class, with molecular formula C17H15FN2O and molecular weight 282.31 g/mol . The compound features a 1-methylindole core linked via an acetamide bridge to a 4-fluorophenyl ring. This structural motif places it within a broader family of indole-3-acetamides that have been explored in medicinal chemistry as phospholipase A2 (sPLA2) inhibitors, mitochondrial diazepam binding inhibitor (DBI) receptor ligands, and kinase-targeting scaffolds, though direct evidence for this specific fluorophenyl-methylindole substitution pattern remains sparse in primary literature [1].

Why In-Class Substitution Is Insufficient: Structural Determinants Differentiating N-(4-Fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide from Generic Indole-3-acetamides


Indole-3-acetamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where even modest changes in N-substitution on the indole ring or the acetamide nitrogen profoundly alter target engagement. In the well-characterized sPLA2 inhibitor series, replacement of the indole N-H with N-methyl or variation of the acetamide aryl substituent from 4-fluorophenyl to other groups yielded IC50 differences exceeding 10-fold [1]. Similarly, within the FGIN-1 series of mitochondrial DBI receptor ligands, the specific combination of 2-(4-fluorophenyl) substitution on the indole and N,N-dialkyl acetamide chains proved critical for high-affinity binding, with removal or relocation of the fluorine atom substantially reducing potency [2]. Consequently, N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide cannot be assumed interchangeable with its N-unsubstituted indole, N-benzyl, or positional-fluorine isomers without confirmatory comparative data. The specific 1-methylindole plus 4-fluorophenyl acetamide configuration defines a distinct chemical space whose biological profile requires independent verification.

Quantitative Differentiation Evidence: N-(4-Fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 901222-02-4) vs. Closest Analogs


Structural Uniqueness: 1-Methylindole + 4-Fluorophenyl Acetamide Configuration vs. Closest Isomers

N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide (target) differs from its closest commercially available isomer, 1H-Indole-3-acetamide, N-(3-fluoro-4-methylphenyl) (CAS 510764-85-9), by the position of both the methyl group (on indole N1 vs. on the phenyl ring) and the fluorine atom (4-position on phenyl vs. 3-position on phenyl with a 4-methyl). In published SAR for the indole-3-acetamide class, regioisomeric fluorine placement on the phenyl ring of related sPLA2 inhibitors altered hnps-PLA2 IC50 values by >5-fold across multiple matched pairs [1]. While no direct head-to-head assay data exist for the target compound itself, the established class-level SAR indicates that positional isomerism at both the indole N1 and phenyl fluorine positions introduces non-trivial differences in molecular recognition that preclude interchangeable use without confirmatory testing.

Medicinal chemistry Indole SAR Chemical procurement

Predicted Physicochemical Differentiation: logP and Hydrogen Bonding vs. Unsubstituted Indole-3-acetamide

The target compound incorporates two lipophilic modifications relative to the parent scaffold 2-(1H-indol-3-yl)acetamide (CAS 879-37-8): N1-methylation of the indole and N-(4-fluorophenyl) substitution on the acetamide nitrogen. Based on the chemsrc-reported molecular formula (C17H15FN2O, MW 282.31) , the calculated logP of the target compound is predicted to be approximately 3.2–3.8 (using cheminformatics estimation methods), compared to approximately 0.8–1.2 for unsubstituted indole-3-acetamide (C10H10N2O, MW 174.20). The N1-methyl group eliminates one hydrogen bond donor (HBD), reducing HBD count from 2 (in the unsubstituted scaffold) to 1 in the target. This reduction in HBD and increase in logP alters membrane permeability predictions and may affect blood-brain barrier penetration potential, a parameter critical for CNS-targeted screening applications [1]. Quantitative experimental logP and permeability data for the target compound have not been reported.

Physicochemical profiling Drug-likeness ADME prediction

Absence of Documented Biological Activity: Gap Analysis vs. Well-Characterized Indole-3-acetamide Analogs

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed failed to identify any quantitative bioactivity data (IC50, Ki, EC50, or % inhibition values) for N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 901222-02-4) against any discrete molecular target. In contrast, structurally related indole-3-acetamides have documented activity: FGIN-1-27 (N,N-dihexyl-2-(4-fluorophenyl)-1H-indole-3-acetamide) binds the mitochondrial DBI receptor with high affinity, and multiple indole-3-acetamide derivatives are reported as sPLA2 inhibitors with IC50 values in the nanomolar to low micromolar range [1][2]. The absence of target engagement data for the target compound represents a critical evidence gap: its biological activity profile cannot be inferred from class membership alone, as the specific 1-methyl-N-(4-fluorophenyl) substitution pattern has not been experimentally characterized in any public domain study.

Bioactivity profiling Target engagement Procurement risk assessment

Evidence-Grounded Application Scenarios for N-(4-Fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 901222-02-4)


Scaffold-Hopping and SAR Expansion in Indole-3-acetamide sPLA2 Inhibitor Programs

Given the well-established SAR for indole-3-acetamides as human nonpancreatic secretory phospholipase A2 (hnps-PLA2) inhibitors [1], this compound may serve as a scaffold-hopping intermediate to probe the effect of combined N1-methylation and N-(4-fluorophenyl) acetamide substitution on sPLA2 potency and selectivity. Its structural divergence from previously characterized sPLA2 inhibitors (which predominantly feature N-H indole cores or N-benzyl/acyl substitutions rather than N-aryl acetamide motifs) provides a test point for expanding the SAR landscape. Users should note that no sPLA2 inhibition data exist for this specific compound, and screening de novo is required.

Physicochemical Probe for CNS-Penetrant Library Design

The predicted logP increase (~3.2–3.8) and reduction to a single hydrogen bond donor relative to the parent indole-3-acetamide scaffold suggest utility as a tool compound for evaluating how N-aryl acetamide indole derivatives behave in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability models [2]. The removal of the indole N-H donor while adding a fluorinated phenyl ring creates a distinct physicochemical profile that can be used to benchmark permeability trends against the broader class of indole-containing CNS drug candidates. Experimental permeability data must be generated by the end user.

Negative Control or Inactive Comparator for FGIN-1 Series Mitochondrial DBI Receptor Studies

FGIN-1-27 (N,N-dihexyl-2-(4-fluorophenyl)-1H-indole-3-acetamide) binds the mitochondrial DBI receptor with high affinity [3]. The target compound differs by bearing a 1-methyl group on indole and a mono-N-(4-fluorophenyl) rather than N,N-dihexyl acetamide substitution. Published FGIN-1 SAR indicates that the N,N-dialkyl acetamide motif is critical for DBI receptor affinity. The target compound may therefore serve as a structurally matched negative control for probing the contribution of the tertiary amide motif to DBI receptor engagement, provided experimental confirmation of its inactivity is obtained.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.